molecular formula C11H11ClO2 B15325329 1-(3-Chlorophenyl)pentane-1,3-dione

1-(3-Chlorophenyl)pentane-1,3-dione

Cat. No.: B15325329
M. Wt: 210.65 g/mol
InChI Key: LCWNKNHNNUOMAN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentane-1,3-dione backbone

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)pentane-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydrogenation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-(3-Chlorophenyl)pentane-1,3-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(3-chlorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11ClO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3

InChI Key

LCWNKNHNNUOMAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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